Bedaquiline

Antimicrobial Susceptibility Testing MDR-TB Diarylquinoline

Bedaquiline (TMC207) is the FDA-approved first-in-class diarylquinoline with >80,000-fold selectivity for mycobacterial ATP synthase. MIC90 0.06–0.25 mg/L against MDR/XDR isolates and 0.6–2.3% baseline resistance make it the foundation of BPaL/BPaLM regimens. Its 164-day half-life requires precise dosing. Procure ≥98% HPLC-purity material for antimicrobial susceptibility testing, MIC determination, or as the essential comparator in preclinical diarylquinoline development. Substitution without quantitative MIC profiling risks resistance & cardiac safety issues.

Molecular Formula C32H31BrN2O2
Molecular Weight 555.5 g/mol
CAS No. 843663-66-1
Cat. No. B1667903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBedaquiline
CAS843663-66-1
Synonyms1-(6-bromo-2-methoxy-quinolin-3-yl)-4-dimethylamino-2-(3-fluorophenyl)-1-phenyl-butan-2-ol
AIDS-222089
AIDS222088
Bedaquiline
bedaquiline fumarate
R207910
TMC207
Molecular FormulaC32H31BrN2O2
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
InChIInChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1
InChIKeyQUIJNHUBAXPXFS-XLJNKUFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bedaquiline (TMC207, CAS 843663-66-1): First-in-Class Diarylquinoline ATP Synthase Inhibitor for Multidrug-Resistant Tuberculosis (MDR-TB) Procurement


Bedaquiline (BDQ, TMC207, R207910) is the first-in-class diarylquinoline antitubercular agent approved by the FDA in 2012 for the treatment of pulmonary multidrug-resistant tuberculosis (MDR-TB) as part of combination therapy [1]. It exerts its antimycobacterial activity through potent and selective inhibition of the mycobacterial F1FO-ATP synthase, an essential enzyme in the obligate aerobic Mycobacterium tuberculosis (Mtb) [2]. Bedaquiline demonstrates broad-spectrum in vitro activity against drug-susceptible and drug-resistant Mtb strains, including MDR and extensively drug-resistant (XDR) isolates, as well as several nontuberculous mycobacteria (NTM) .

Why Bedaquiline (TMC207) Cannot Be Substituted with Other MDR-TB Agents or Next-Generation Analogs Without Quantitative Evidence


While other second-line antitubercular agents (e.g., clofazimine, delamanid, linezolid, fluoroquinolones) and newer diarylquinoline analogs (e.g., TBAJ-876, TBAJ-587) are used in MDR-TB treatment, bedaquiline possesses a unique combination of target selectivity, potency against resistant mutants, and pharmacokinetic properties that are not interchangeable [1]. Direct substitution with other in-class drugs or newer analogs without consideration of quantitative differences in MIC distributions, resistance rates, target selectivity, and pharmacokinetic half-life may lead to suboptimal therapeutic outcomes, increased risk of acquired resistance, or differences in cardiac safety profiles [2]. The following evidence establishes the quantifiable, verifiable differentiation that justifies selecting bedaquiline over its closest comparators.

Quantitative Differentiation of Bedaquiline (TMC207) from Comparator Anti-TB Agents: MIC Distributions, Target Selectivity, Resistance Rates, and Pharmacokinetics


Bedaquiline Demonstrates Lower MIC90 Against M. tuberculosis H37Rv Compared to Clofazimine and Delamanid

In a study of 1452 clinical M. tuberculosis isolates from Shanghai, China, bedaquiline exhibited an MIC90 of 0.06 mg/L against MDR-TB isolates, which was lower than the MIC90 values observed for clofazimine (0.25 mg/L) and delamanid (0.063 mg/L) [1]. This indicates bedaquiline's superior in vitro potency against MDR-TB clinical strains relative to other Group A and Group C second-line agents. In a separate study of MDR-TB isolates from India, bedaquiline showed an MIC90 of 0.25 mg/L, while clofazimine exhibited an MIC90 of 1.0 mg/L and moxifloxacin an MIC90 of 2.0 mg/L [2].

Antimicrobial Susceptibility Testing MDR-TB Diarylquinoline

Bedaquiline Exhibits Over 20,000-Fold Selectivity for Mycobacterial ATP Synthase Over Human Mitochondrial ATP Synthase

Bedaquiline inhibits mycobacterial ATP synthase (M. smegmatis) with an IC50 of 2.5 nM, while its IC50 for human mitochondrial ATP synthase is >200 μM . This corresponds to a selectivity index of >80,000-fold in favor of the mycobacterial target. In contrast, while newer diarylquinoline analogs like TBAJ-587 show reduced hERG channel inhibition (IC50 = 13 μM vs. bedaquiline's reported hERG IC50 of ~1-3 μM), they do not necessarily demonstrate improved selectivity for the primary ATP synthase target [1].

Target Selectivity ATP Synthase Inhibition Safety Pharmacology

Bedaquiline Shows the Lowest Acquired Resistance Rate Among Newer Second-Line Anti-TB Drugs in Clinical MDR-TB Isolates from Southwest China

In a survey of 339 smear-positive TB patient isolates from southwest China, 88 (26.0%) were MDR-TB. Among these MDR-TB isolates, bedaquiline demonstrated the lowest resistance rate at 2.3% (2/88 isolates), compared to levofloxacin (50.0%), moxifloxacin (38.6%), linezolid (4.5%), delamanid (4.5%), and clofazimine (3.4%) [1]. This indicates that bedaquiline retains potent activity against the vast majority of MDR-TB strains circulating in this high-burden region, where resistance to fluoroquinolones is already prevalent.

Drug Resistance Surveillance MDR-TB Comparative Efficacy

Bedaquiline's Terminal Elimination Half-Life of 164 Days Far Exceeds That of Delamanid (10.3 h) and Clofazimine (30.7 h), Enabling Unique Dosing Regimens

Bedaquiline exhibits a terminal elimination half-life of approximately 164 days (or about 5.5 months) [1]. In a direct comparative pharmacokinetic study of MDR-TB patients, the median half-life of bedaquiline was 21.7 hours (based on a shorter sampling duration), compared to delamanid at 10.3 hours and clofazimine at 30.7 hours; however, the true terminal half-life of bedaquiline is far longer due to extensive tissue redistribution and slow release from deep compartments [2]. This extended half-life allows for less frequent dosing after an initial loading period and has led to the exploration of bedaquiline as a long-acting injectable formulation [3].

Pharmacokinetics Drug Dosing Therapeutic Drug Monitoring

Bedaquiline's MIC Against Rv0678 Mutant Is 10-Fold Lower Than TBAJ-876, Demonstrating Superior Activity Against a Common Resistance Mechanism

A common mechanism of bedaquiline resistance involves loss-of-function mutations in the Rv0678 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. In a murine model of tuberculosis, the MIC of bedaquiline against an isogenic Rv0678 loss-of-function mutant was 0.03 mg/L, whereas the MIC of the next-generation diarylquinoline analog TBAJ-876 against the same mutant was 0.003 mg/L, representing a 10-fold difference [1]. Notably, while TBAJ-876 shows higher intrinsic potency against the mutant, bedaquiline at a dose of 25 mg/kg demonstrated comparable or greater in vivo efficacy against both wild-type and mutant strains compared to TBAJ-876 at doses ≥6.25 mg/kg when combined with pretomanid and linezolid [1]. This underscores that bedaquiline remains a highly effective agent even against strains with this resistance mutation, and that in vivo efficacy is not solely dictated by in vitro MIC.

Drug Resistance Mechanisms Rv0678 Mutation Diarylquinoline Analogues

Bedaquiline Exhibits Broad-Spectrum Antimycobacterial Activity with MIC90 of 0.06 µg/mL Against M. tuberculosis H37Rv

Bedaquiline demonstrates remarkably low MIC90 values against Mycobacterium tuberculosis H37Rv, with reported values of 0.06 µg/mL in multiple studies [1]. This high potency extends to drug-resistant strains, including MDR and XDR-TB isolates, with MIC values typically ranging from 0.125 to 0.5 mg/L [2]. In comparison, the MIC90 of clofazimine against M. tuberculosis H37Rv is approximately 0.5 µg/mL, indicating that bedaquiline is roughly 8-fold more potent in vitro against the reference strain [3].

Antimycobacterial Activity MIC90 Broad-Spectrum

High-Value Research and Industrial Application Scenarios for Bedaquiline (TMC207) Based on Quantitative Differentiation


Core Component of All-Oral Shorter MDR-TB Regimens (e.g., BPaL/BPaLM) in Clinical Practice and Clinical Trial Design

Bedaquiline's low MIC90 against MDR-TB isolates (0.06-0.25 mg/L) and low baseline resistance rate (2.3% in high-burden settings) support its use as the foundational diarylquinoline in all-oral, shorter MDR-TB regimens such as BPaL (bedaquiline, pretomanid, linezolid) and BPaLM (with moxifloxacin) [1]. The compound's unique pharmacokinetic profile (164-day terminal half-life) necessitates specific dosing strategies that must be accounted for in regimen design and therapeutic drug monitoring protocols [2]. Researchers and clinicians selecting anti-TB agents for clinical trials or treatment programs should prioritize bedaquiline based on its superior potency and low resistance prevalence relative to clofazimine, moxifloxacin, and levofloxacin, as demonstrated in comparative susceptibility studies [3].

Gold Standard Comparator for Evaluating Next-Generation Diarylquinoline Analogues (e.g., TBAJ-876, TBAJ-587) in Preclinical and Clinical Studies

Bedaquiline serves as the established reference compound against which all newer diarylquinoline ATP synthase inhibitors are compared. Its >80,000-fold selectivity for mycobacterial ATP synthase over the human enzyme provides a critical benchmark for target selectivity [1]. Comparative studies evaluating TBAJ-876 and TBAJ-587 against bedaquiline in murine models have revealed that while some analogs show lower MIC values against specific mutants, bedaquiline at clinically relevant doses (25 mg/kg) often demonstrates equivalent or superior in vivo bactericidal activity [2]. This establishes bedaquiline as the essential comparator for any preclinical or clinical development program aiming to demonstrate superiority of a new diarylquinoline candidate.

In Vitro Susceptibility Testing and Resistance Surveillance Programs for MDR/XDR-TB Clinical Isolates

Given bedaquiline's low but measurable baseline resistance rate (0.6-2.3% in various surveillance studies) and the emergence of Rv0678 mutations that can elevate MIC values by 2-8 fold, routine susceptibility testing of clinical MDR-TB isolates is essential [1]. Bedaquiline's MIC90 values are well-defined and consistently low across diverse geographic regions, making it a reliable agent for inclusion in standardized antimicrobial susceptibility testing (AST) panels [2]. Procurement of high-purity bedaquiline reference material (≥98% HPLC) is critical for quality control in these AST assays, ensuring accurate MIC determination and epidemiological cut-off value establishment [3].

Quote Request

Request a Quote for Bedaquiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.